molecular formula C21H23N3O6 B4629101 4-methoxy-N-[1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide

4-methoxy-N-[1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide

Cat. No. B4629101
M. Wt: 413.4 g/mol
InChI Key: WKRSPGXTOIXPDB-RGEXLXHISA-N
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Description

Benzamide derivatives have been extensively studied for their diverse biological activities and chemical properties. These compounds are known for their potential in various applications, including as gastrokinetic agents, in photoluminescent materials, and for their antimicrobial properties. The synthesis, structural analysis, and evaluation of their properties are crucial for understanding their functionality and potential applications.

Synthesis Analysis

The synthesis of benzamide derivatives can involve various methods, including the preparation of specific benzamide analogs with potent in vivo activity for targeted applications. For instance, Kato et al. (1992) described the synthesis of benzamide derivatives evaluated for gastrokinetic activity, highlighting the importance of specific substituents for activity enhancement (Kato et al., 1992).

Molecular Structure Analysis

The analysis of molecular structures through techniques such as X-ray diffraction and DFT calculations provides insights into the geometrical parameters and electronic properties of benzamide derivatives. Demir et al. (2015) explored the structure of a novel benzamide molecule, revealing its crystallization system and lattice constants, which are crucial for understanding molecular interactions and stability (Demir et al., 2015).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, leading to the formation of new compounds with potentially valuable properties. The study of these reactions and the properties of the resulting compounds is fundamental for expanding the application range of benzamide derivatives. For instance, the synthesis and properties of photoluminescent benzene derivatives were discussed by Loewe and Weder (2002), showcasing the potential of these compounds in creating materials with specific luminescent properties (Loewe & Weder, 2002).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as thermal stability and photoluminescence, are key factors in determining their suitability for various applications. Prabukanthan et al. (2022) synthesized and analyzed the thermal stability and SHG efficiency of a specific benzamide compound, providing valuable information on its potential for optical applications (Prabukanthan et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other molecules, are crucial for understanding the potential use of benzamide derivatives in various fields. Studies on the synthesis and biological evaluation of benzamide and phenylacetamide derivatives as antimicrobial agents by Ertan et al. (2007) highlight the broad spectrum of activity of these compounds against various microorganisms, underscoring their potential in medical and pharmaceutical applications (Ertan et al., 2007).

Scientific Research Applications

Metabolism and Pharmacokinetics

  • Research on a novel nitric oxide–donating derivative, ZJM-289, which is extensively metabolized in rats, highlights the significance of studying the metabolic pathways and pharmacokinetics of complex organic molecules. This study provides a basis for understanding how similar compounds could be designed for therapeutic purposes, emphasizing the role of metabolites in enhancing pharmacological effects (Li et al., 2011).

Synthesis and Photoluminescence

  • The synthesis and properties of photoluminescent phenylene vinylene oligomers, related through the presence of methoxy groups and nitrophenyl components, demonstrate the potential for creating materials with specific optical properties. This research could guide the development of new materials for optoelectronic applications (Loewe & Weder, 2002).

Corrosion Inhibition

  • A study on the corrosion inhibition efficiency of N-Phenyl-benzamide derivatives on mild steel in acidic conditions shows how substituents like nitro and methoxy groups influence inhibition behavior. This application is critical for materials science and engineering, suggesting similar compounds could serve as effective corrosion inhibitors (Mishra et al., 2018).

Polymer Science

  • Research into nitroxide-mediated photopolymerization introduces a compound with a benzoylphenyl moiety for initiating polymerization, relevant for creating polymers with designed properties. This indicates the potential of complex benzamide derivatives in polymer science and engineering (Guillaneuf et al., 2010).

Antimicrobial Activity

  • A study on the functional modification of polyvinyl alcohol/acrylic acid hydrogels through amine compounds, including benzamide derivatives, highlights their application in developing materials with antimicrobial properties. This research is particularly relevant for biomedical applications and the development of new antimicrobial agents (Aly et al., 2015).

properties

IUPAC Name

4-methoxy-N-[(Z)-3-(3-methoxypropylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6/c1-29-12-4-11-22-21(26)19(14-15-5-3-6-17(13-15)24(27)28)23-20(25)16-7-9-18(30-2)10-8-16/h3,5-10,13-14H,4,11-12H2,1-2H3,(H,22,26)(H,23,25)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRSPGXTOIXPDB-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCNC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-[(1Z)-3-[(3-methoxypropyl)amino]-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methoxy-N-[1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide
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4-methoxy-N-[1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide
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4-methoxy-N-[1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide
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4-methoxy-N-[1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide
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4-methoxy-N-[1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide
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4-methoxy-N-[1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide

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